molecular formula C13H14BrN3OS B12694172 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- CAS No. 58744-90-4

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo-

Cat. No.: B12694172
CAS No.: 58744-90-4
M. Wt: 340.24 g/mol
InChI Key: NZKQYIYDFBUNSJ-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance the synthetic utility of the compound .

Chemical Reactions Analysis

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common reagents and conditions used in these reactions include microwave irradiation, copper acetate, and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects. Additionally, it may interact with other molecular targets involved in various signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- can be compared with other similar compounds, such as:

The uniqueness of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

CAS No.

58744-90-4

Molecular Formula

C13H14BrN3OS

Molecular Weight

340.24 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one

InChI

InChI=1S/C13H14BrN3OS/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3

InChI Key

NZKQYIYDFBUNSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=S)Br

Origin of Product

United States

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